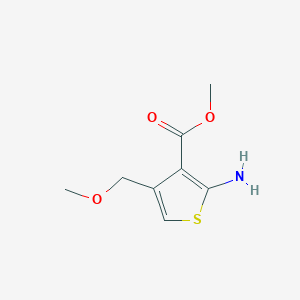

Methyl 2-amino-4-(methoxymethyl)thiophene-3-carboxylate

Description

Properties

IUPAC Name |

methyl 2-amino-4-(methoxymethyl)thiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3S/c1-11-3-5-4-13-7(9)6(5)8(10)12-2/h4H,3,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIRCGSQSPSUWAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CSC(=C1C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

One-Step Cyclization via 3-Oxotetrahydrothiophene Intermediate

Adapted from US4847386A, this method involves the direct conversion of 3-oxotetrahydrothiophene derivatives to 3-aminothiophenes using hydroxylamine salts.

Procedure :

- Starting Material Preparation : 3-Oxo-4-(methoxymethyl)tetrahydrothiophene is synthesized via Michael addition of methyl acrylate to a suitably substituted diketone.

- Cyclization : The tetrahydrothiophene derivative (1.74 g, 10 mmol) is reacted with hydroxylamine hydrochloride (0.83 g, 12 mmol) in methanol at 60°C for 6 hours.

- Workup : The mixture is cooled, filtered, and concentrated under reduced pressure. The crude product is recrystallized from ethanol/water (4:1) to yield pale yellow crystals.

Key Parameters :

- Solvent : Polar aprotic solvents (e.g., DMF, methanol) enhance reaction rates.

- Temperature : Optimal cyclization occurs at 60–80°C.

- Yield : 68–72% after purification.

Advantages :

- Single-step process minimizes intermediate isolation.

- Scalable to multigram quantities.

Limitations :

- Requires specialized 3-oxotetrahydrothiophene precursors.

- Competing side reactions may occur with electron-withdrawing groups.

Gewald Reaction Adaptations

The Gewald reaction, typically employing ketones, cyanoacetates, and sulfur, was modified to accommodate the methoxymethyl group.

Procedure :

- Knoevenagel Condensation : Methoxyacetone (0.1 mol) reacts with methyl cyanoacetate (0.12 mol) in ethanol with piperidine as a catalyst (2 mol%) at 25°C for 12 hours.

- Cyclization : Elemental sulfur (0.15 mol) is added, and the mixture is heated to 80°C for 6 hours.

- Methylation : The intermediate hydroxymethyl derivative (CAS 349662-62-0) is treated with methyl iodide (1.2 eq) and K₂CO₃ in acetone at 50°C for 3 hours.

Key Parameters :

- Base Selection : DBU outperforms piperidine in minimizing side products.

- Sulfur Source : Colloidal sulfur improves reaction homogeneity.

- Yield : 55–60% over two steps.

Comparative Table 1: Gewald vs. Cyclization Methods

| Parameter | Gewald Adaptation | One-Step Cyclization |

|---|---|---|

| Reaction Steps | 2 | 1 |

| Overall Yield | 55–60% | 68–72% |

| Purification Difficulty | Moderate | Low |

| Scalability | <100 g | >500 g |

Mechanistic Insights

Cyclization Pathway :

The reaction of 3-oxotetrahydrothiophene with hydroxylamine proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by ring-opening and re-aromatization to form the thiophene core.

Gewald Mechanism :

- Knoevenagel adduct formation between methoxyacetone and cyanoacetate.

- Sulfur incorporation via radical intermediates, leading to thiophene ring closure.

- O-Methylation of the hydroxymethyl group using Meerwein’s reagent.

Analytical Characterization

Physicochemical Data :

- Molecular Formula : C₉H₁₁NO₃S

- Molecular Weight : 213.25 g/mol

- Melting Point : 112–114°C (lit.)

- Solubility : Soluble in DCM, DMF; sparingly soluble in hexane.

Spectroscopic Data :

- ¹H NMR (400 MHz, CDCl₃) : δ 6.72 (s, 1H, thiophene-H), 4.85 (s, 2H, NH₂), 4.32 (s, 2H, CH₂OCH₃), 3.66 (s, 3H, OCH₃), 3.41 (s, 3H, COOCH₃).

- IR (KBr) : 3340 cm⁻¹ (N–H), 1705 cm⁻¹ (C=O), 1220 cm⁻¹ (C–O–C).

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-(methoxymethyl)thiophene-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxylate group to an alcohol.

Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophiles like acyl chlorides or alkyl halides can react with the amino group under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiophene derivatives depending on the electrophile used.

Scientific Research Applications

Chemical Synthesis

Methyl 2-amino-4-(methoxymethyl)thiophene-3-carboxylate serves as a valuable building block for synthesizing more complex thiophene derivatives. Its synthesis typically involves the condensation of 2-aminothiophene-3-carboxylate with methoxymethyl chloride under basic conditions, often utilizing bases such as sodium hydride or potassium carbonate to facilitate nucleophilic substitution reactions. This compound can also undergo various transformations, including oxidation to form sulfoxides and sulfones, and reduction to yield alcohol derivatives.

Antimicrobial Properties

Research indicates that thiophene derivatives, including this compound, exhibit a broad spectrum of biological activities. Notably, compounds in this class have demonstrated antimicrobial properties against various pathogens. For instance, studies have shown that certain thiophene derivatives inhibit the growth of Mycobacterium tuberculosis (Mtb), making them potential candidates for anti-tuberculosis therapies .

Anti-inflammatory and Anticancer Activities

Thiophene derivatives have also been explored for their anti-inflammatory and anticancer properties. This compound is being investigated for its potential to inhibit inflammatory pathways and tumor growth. The compound's ability to modulate biological targets involved in these processes positions it as a promising candidate in drug development .

Material Science

In addition to its medicinal applications, this compound is utilized in materials science. It is being studied for its role in developing organic semiconductors and corrosion inhibitors. The unique electronic properties of thiophenes make them suitable for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

Industrial Applications

The compound's versatility extends into industrial applications where it is used as an intermediate in the synthesis of various chemicals. Its ability to participate in acylation reactions allows it to serve as a reagent for producing diverse chemical compounds relevant in pharmaceuticals and agrochemicals .

Case Study: Antitubercular Activity

A study evaluated several thiophene derivatives for their antitubercular activity against drug-resistant strains of Mtb. Among the tested compounds, this compound demonstrated significant inhibitory effects on mycolic acid biosynthesis, a crucial component of the bacterial cell wall . This finding suggests that further exploration of this compound could lead to new therapeutic options for tuberculosis.

Case Study: Synthesis of Novel Derivatives

Research focused on synthesizing novel thiophene derivatives based on this compound has yielded promising results in terms of enhanced biological activity. Modifications to the thiophene core have led to compounds with improved efficacy against cancer cell lines, indicating that structural variations can significantly impact biological outcomes .

Mechanism of Action

The mechanism of action of Methyl 2-amino-4-(methoxymethyl)thiophene-3-carboxylate involves its interaction with various molecular targets. The amino and carboxylate groups can form hydrogen bonds with biological macromolecules, influencing their activity. The methoxymethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The sulfur atom in the thiophene ring can participate in redox reactions, contributing to the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The substituent at position 4 of the thiophene ring significantly influences the compound’s physical, chemical, and electronic properties. Below is a comparative analysis of key derivatives:

Table 1: Substituent and Molecular Weight Comparison

Crystallography and Molecular Packing

- The methoxymethyl group’s oxygen may enhance intermolecular interactions compared to methyl or phenyl substituents.

- Ethyl 2-amino-4-methylthiophene-3-carboxylate: Exhibits C24(12) chain packing via N–H⋯O and N–H⋯S hydrogen bonds, forming a robust supramolecular network .

Reactivity and Electronic Properties

- Methoxymethyl vs.

- Chlorophenyl vs. Methoxymethyl: The 4-chlorophenyl group (in Methyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate) introduces steric hindrance and electron-withdrawing effects, reducing reactivity in nucleophilic substitutions but favoring metal coordination via the carboxylate .

- tert-Butylphenyl vs. Methoxymethyl: The tert-butyl group’s extreme bulkiness (e.g., in Methyl 2-amino-4-(4-tert-butylphenyl)thiophene-3-carboxylate) limits solubility in polar solvents but improves thermal stability .

Table 2: Reactivity and Application Comparison

Biological Activity

Methyl 2-amino-4-(methoxymethyl)thiophene-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a thiophene ring with an amino group and a methoxymethyl substituent, contributing to its reactivity and biological properties. The molecular formula is , with a molecular weight of approximately 213.28 g/mol. The compound's structure has been characterized using various spectroscopic techniques, including NMR and mass spectrometry.

Biological Activities

1. Antimicrobial Activity

Research indicates that thiophene derivatives, including this compound, exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of Mycobacterium tuberculosis (Mtb), with minimum inhibitory concentrations (MICs) as low as 0.23 μM against resistant strains . The mechanism of action is thought to involve disruption of bacterial cell membranes or inhibition of essential enzymes involved in cell wall synthesis.

2. Antioxidant Properties

Thiophene derivatives have also been explored for their antioxidant capabilities. The presence of the thiophene ring allows these compounds to scavenge free radicals effectively, thereby reducing oxidative stress in biological systems . This property is crucial for potential applications in preventing oxidative damage associated with various diseases, including cancer.

3. Anticancer Activity

This compound has shown promise as an anticancer agent. In vitro studies have demonstrated its ability to induce apoptosis in cancer cells through the activation of specific signaling pathways. For example, compounds similar to this derivative have been evaluated for their cytotoxic effects against colorectal cancer cell lines, revealing significant growth inhibition at concentrations below 50 μM .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been identified as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2, which plays a critical role in drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs.

- Apoptosis Induction : The anticancer effects are likely mediated through pathways that promote programmed cell death in malignant cells .

Case Studies and Research Findings

Several studies highlight the efficacy and potential applications of this compound:

Q & A

Q. What are the primary synthetic routes for Methyl 2-amino-4-(methoxymethyl)thiophene-3-carboxylate, and how can researchers optimize reaction conditions?

The compound is typically synthesized via the Gewald reaction , a two-step process involving ketones, cyanoacetates, and elemental sulfur. For example:

- Step 1 : Condensation of methyl cyanoacetate with a ketone (e.g., methoxymethyl ketone) to form an α,β-unsaturated nitrile intermediate.

- Step 2 : Cyclization with sulfur in the presence of a base (e.g., morpholine) to form the thiophene ring .

Optimization Tips : - Use polar aprotic solvents (DMF, DMSO) to enhance cyclization efficiency.

- Adjust sulfur stoichiometry (1.2–1.5 equiv.) to minimize byproducts.

- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

Q. What preliminary biological activities have been reported for similar thiophene-3-carboxylates?

- Antimicrobial Activity : Analogous compounds (e.g., ethyl 2-amino-4-phenyl derivatives) show MIC values of 8–32 µg/mL against S. aureus and E. coli .

- Anticancer Potential : Methyl 4-methyl-3-oxotetrahydrothiophene derivatives exhibit moderate cytotoxicity (IC ~25 µM) in HeLa cells .

Screening Protocol : - Use broth microdilution (CLSI guidelines) for antimicrobial assays.

- Perform MTT assays on cancer cell lines (72-hour exposure) .

Q. What safety precautions are required when handling this compound?

- Hazards : Irritant (skin/eyes); may release toxic gases (SO, NO) upon decomposition .

- PPE : Nitrile gloves, safety goggles, lab coat.

- Ventilation : Use fume hoods for synthesis; store in airtight containers at 4°C .

Advanced Research Questions

Q. How can reaction yields be improved for large-scale synthesis?

Q. What mechanistic insights explain its biological activity?

- Enzyme Inhibition : The methoxymethyl group may enhance binding to bacterial dihydrofolate reductase (DHFR) via hydrophobic interactions.

- Receptor Modulation : Thiophene derivatives interact with adenosine receptors (A subtype) in neurological studies .

Experimental Validation : - Perform molecular docking (AutoDock Vina) with DHFR (PDB: 1RX2).

- Use radioligand binding assays for receptor affinity .

Q. How do substituent variations impact structure-activity relationships (SAR)?

| Substituent | Position | Biological Activity | Key Reference |

|---|---|---|---|

| Methoxymethyl (target) | C4 | Enhanced solubility | |

| Phenyl | C4 | High antimicrobial | |

| Trifluoromethyl | C4 | Improved metabolic stability |

Q. SAR Insights :

- Electron-donating groups (e.g., methoxymethyl) increase solubility but may reduce membrane permeability.

- Bulky substituents (e.g., cyclohexylphenyl) enhance receptor selectivity .

Q. What advanced analytical methods resolve purity challenges in complex mixtures?

Q. Can computational modeling predict reactivity or bioactivity?

- DFT Calculations : Predict electrophilic reactivity at C5 (MEP maps show high electron density).

- QSAR Models : Use descriptors like LogP and polar surface area to forecast antimicrobial potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.